4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
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Overview
Description
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone, also known as 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone, is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique tetracyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone involves multiple steps, starting with the preparation of the core tetracyclic structure. The initial step typically involves the cyclization of a suitable precursor under controlled conditions. This is followed by the introduction of tert-butyl groups at specific positions on the tetracyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale reactors that allow for precise control of reaction parameters. The process involves the use of automated systems to monitor and adjust temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone can be compared with other similar compounds, such as:
- 4,10-dimethyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
- 4,10-diethyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
These compounds share a similar tetracyclic structure but differ in the substituents attached to the core. The presence of tert-butyl groups in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4,10-ditert-butyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C20H26N2O4/c1-19(2,3)21-15(23)11-9-7-8-10(12(11)16(21)24)14-13(9)17(25)22(18(14)26)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
LZGVDLOLBZIVCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2C3C=CC(C2C1=O)C4C3C(=O)N(C4=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)N1C(=O)C2C3C=CC(C2C1=O)C4C3C(=O)N(C4=O)C(C)(C)C |
Origin of Product |
United States |
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